molecular formula C9H6NNaS B1629885 Sodium quinoline-8-thiolate CAS No. 2801-16-3

Sodium quinoline-8-thiolate

Cat. No.: B1629885
CAS No.: 2801-16-3
M. Wt: 183.21 g/mol
InChI Key: OZTYZHDQWUOIDB-UHFFFAOYSA-M
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Description

Sodium quinoline-8-thiolate is a chemical compound with the molecular formula C9H6NNaS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium quinoline-8-thiolate can be synthesized through various methods. One common method involves the reaction of quinoline-8-thiol with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is obtained by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, and the compound is usually produced in bulk quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium quinoline-8-thiolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium quinoline-8-thiolate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of sodium quinoline-8-thiolate involves its ability to bind to metal ions. This binding can affect various molecular targets and pathways, including:

Comparison with Similar Compounds

Sodium quinoline-8-thiolate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in analytical chemistry and drug development .

Biological Activity

Sodium quinoline-8-thiolate (SQT) is a compound derived from quinoline, known for its diverse biological activities. This article will explore the biological activity of SQT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C9H6NNaS\text{C}_9\text{H}_6\text{N}\text{NaS} and features a thiol group that contributes to its reactivity and biological properties. The compound is a salt of quinoline-8-thiol, which is known for its ability to chelate metal ions, influencing its biological interactions.

Pharmacological Activities

SQT exhibits a range of biological activities , including:

  • Antimicrobial Activity : SQT has shown effectiveness against various bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that SQT can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival.
  • Antioxidant Effects : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and contribute to its anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : SQT can chelate metal ions, which is crucial for its antimicrobial effects. By binding to essential metals required for microbial growth, it effectively inhibits their proliferation.
  • Induction of Apoptosis : Studies suggest that SQT can activate apoptotic pathways in cancer cells by increasing ROS levels and altering mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of SQT against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that SQT exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different strains.

Anticancer Studies

In vitro studies using human cancer cell lines demonstrated that SQT could reduce cell viability significantly. For instance, treatment with SQT at concentrations between 50 µM and 200 µM resulted in over 70% cell death in HeLa cells after 48 hours. This effect was associated with increased levels of apoptosis markers such as caspase-3 activation.

Data Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism
AntimicrobialEffective against Gram-positive & Gram-negative bacteriaMetal ion chelation, membrane disruption
AnticancerInduces apoptosis in cancer cellsROS generation, mitochondrial dysfunction
AntioxidantScavenges free radicalsReduces oxidative stress

Properties

IUPAC Name

sodium;quinoline-8-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTYZHDQWUOIDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[S-])N=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635564
Record name Sodium quinoline-8-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2801-16-3
Record name Sodium quinoline-8-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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